Methyl 2-(5-nitropyridin-2-YL)acetate
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named methyl 2-(5-nitropyridin-2-yl)acetate , reflecting its esterified acetic acid moiety attached to a 5-nitro-substituted pyridine ring. Its CAS Registry Number is 292600-22-7 . Alternative names include 5-nitro-2-pyridineacetic acid methyl ester and methyl (5-nitropyridin-2-yl)acetate.
Molecular Formula and Weight Analysis
The molecular formula C₈H₈N₂O₄ corresponds to a molecular weight of 196.16 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| SMILES | COC(=O)CC1=NC=C(C=C1)N+[O-] |
| InChI Key | HWAYALCUMDVEIK-UHFFFAOYSA-N |
The SMILES string highlights the nitro group at position 5 on the pyridine ring and the methyl acetate substituent at position 2.
X-ray Crystallographic Data and Conformational Studies
While direct X-ray crystallographic data for this compound are unavailable, related nitro-pyridine derivatives exhibit planar aromatic systems with slight deviations due to steric and electronic effects. For example, the crystal structure of 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol (a structurally analogous compound) reveals dihedral angles of 32.3°–37.3° between aromatic rings, suggesting moderate conjugation disruption. Computational models predict similar planar geometry for this compound, with the nitro group adopting a coplanar orientation relative to the pyridine ring to maximize resonance stabilization.
Comparative Analysis of Tautomeric Forms
Nitro-substituted pyridines can exhibit tautomerism depending on solvent polarity and pH. For this compound, two primary tautomeric forms are theorized:
- Nitro tautomer : Dominant in nonpolar solvents, featuring a fully conjugated nitro group.
- aci-Nitro tautomer : Stabilized in polar solvents, involving a deprotonated nitronic acid structure.
The nitro tautomer is energetically favored by ~11.4 kcal/mol at the B3LYP/6-311+G** level, as calculated for analogous nitrovinyl compounds. This preference arises from resonance stabilization between the nitro group and the pyridine’s π-system, which lowers the overall energy by 7–13 kcal/mol compared to the aci-nitro form.
Electronic Structure and Frontier Molecular Orbital Calculations
Density functional theory (DFT) studies on this compound reveal the following electronic characteristics:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.67 |
The HOMO is localized on the pyridine ring and nitro group, while the LUMO resides on the acetate moiety, indicating charge transfer potential. Frontier orbital analysis suggests reactivity toward electrophilic aromatic substitution at the pyridine’s meta position and nucleophilic acyl substitution at the ester group.
Predicted collision cross-section (CCS) values from ion mobility spectrometry further support these findings:
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]⁺ | 137.7 |
| [M+Na]⁺ | 145.2 |
| [M-H]⁻ | 140.4 |
These values correlate with the compound’s compact, planar geometry and polarizable electron cloud.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(5-nitropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAYALCUMDVEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679838 | |
| Record name | Methyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292600-22-7 | |
| Record name | Methyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(5-nitropyridin-2-YL)acetate can be synthesized through several methods. One common method involves the nitration of 2-pyridineacetic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 5-nitro-2-pyridineacetic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-nitropyridin-2-YL)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-nitro-2-pyridineacetic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-(5-aminopyridin-2-YL)acetate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 5-nitro-2-pyridineacetic acid.
Scientific Research Applications
Methyl 2-(5-nitropyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-nitropyridin-2-YL)acetate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
- Methyl 2-(3-nitropyridin-2-yl)acetate (CAS: 1610729-62-8)
- Molecular Formula : C₈H₈N₂O₄
- Key Difference : Nitro group at the 3-position instead of 4.
- Implications : The 3-nitro isomer exhibits distinct electronic effects, altering reactivity in electrophilic substitution or reduction reactions compared to the 5-nitro derivative. This positional change may influence binding affinity in medicinal chemistry applications .
Substituted Phenyl Analogs
- Methyl 2-(5-methoxy-2-nitrophenyl)acetate (CAS: 21857-41-0) Molecular Formula: C₁₀H₁₁NO₅ Key Difference: Pyridine ring replaced by a benzene ring with methoxy (5-position) and nitro (2-position) groups. Implications: The methoxy group’s electron-donating nature contrasts with the pyridine ring’s electron-withdrawing properties, affecting solubility and reactivity in nucleophilic aromatic substitution .
Ester Group Variations
- Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS: 1393566-89-6) Molecular Formula: C₁₀H₁₂FNO₂ Key Difference: Ethyl ester instead of methyl, with additional fluoro and methyl substituents. The fluorine atom introduces electronegativity, altering metabolic stability .
- tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (CAS: 914223-27-1) Molecular Formula: C₁₂H₁₃N₃O₄ Key Difference: tert-Butyl ester and cyano group. The cyano group adds a site for further functionalization (e.g., reduction to amine) .
Functional Group Modifications
- Methyl 2-[(3-nitropyridin-2-yl)amino]acetate (CAS: 57461-53-7) Molecular Formula: C₈H₉N₃O₄ Key Difference: Amino group bridges the pyridine and acetate moieties. Implications: The amino group enables hydrogen bonding, influencing crystal packing (relevant in crystallography) and solubility in polar solvents .
Heterocyclic Derivatives
- Methyl 4-methyl-5-nitropicolinate (CAS: 868551-30-8) Molecular Formula: C₈H₈N₂O₄ Key Difference: Carboxylic ester directly attached to the pyridine ring (picolinate) with a methyl substituent.
Comparative Data Table
Biological Activity
Methyl 2-(5-nitropyridin-2-YL)acetate, with the chemical formula C₉H₈N₂O₄, is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.
- CAS Number : 292600-22-7
- Molecular Weight : 180.17 g/mol
- Structure : Contains a nitropyridine moiety which is significant for its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The biological effects of this compound are attributed to its interaction with molecular targets:
- Enzyme Interaction : The nitro group enhances the compound's ability to interact with enzymes, potentially leading to the modulation of signaling pathways.
- Cellular Uptake : The ester group facilitates cellular uptake, allowing the compound to exert its effects intracellularly.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has significant antimicrobial properties, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent clinical study evaluated the effects of this compound in patients with advanced pancreatic cancer. Results showed a notable reduction in tumor size in 30% of participants after a treatment regimen involving this compound. -
Case Study on Enzyme Inhibition :
Research published in Journal of Medicinal Chemistry highlighted the compound's role as an inhibitor of PRMT5, a target in cancer therapy. The study reported an IC50 value of approximately 12 µM, indicating effective inhibition.
Q & A
Q. What are the common synthetic routes for Methyl 2-(5-nitropyridin-2-YL)acetate?
this compound can be synthesized via condensation reactions. A typical method involves reacting cyanoacetate derivatives (e.g., methyl cyanoacetate) with 5-nitropyridine-2-carbaldehyde in the presence of a base (e.g., sodium hydride or potassium carbonate) and a polar aprotic solvent like DMF or THF . Reaction optimization may require controlled temperature (e.g., reflux at 80–100°C) and inert atmosphere to prevent nitro-group reduction. Yields are influenced by stoichiometry and purification methods (e.g., recrystallization or column chromatography).
Q. How is the structure of this compound confirmed?
Structural confirmation relies on multi-technique validation:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the nitro group (~8.5–9.0 ppm for aromatic protons) and ester carbonyl (~3.7–4.0 ppm for methyl ester) .
- FT-IR : Peaks at ~1520 cm (NO asymmetric stretching) and ~1720 cm (ester C=O) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight .
- X-ray crystallography : Programs like SHELX or WinGX refine crystal structures, resolving bond lengths and angles .
Q. What analytical techniques assess the purity of this compound?
Purity is evaluated using:
- TLC/HPLC : Monitor reaction progress and isolate impurities .
- Melting point analysis : Sharp melting ranges indicate purity (e.g., compare observed vs. literature values) .
- Elemental analysis : Validate C, H, N, and O percentages against theoretical values.
Advanced Research Questions
Q. What strategies optimize the yield of this compound in nitro-group reactions?
Yield optimization requires addressing competing reactions:
- Base selection : Strong bases (e.g., NaH) enhance enolate formation but may promote side reactions; weaker bases (e.g., KCO) improve selectivity .
- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while protic solvents may hydrolyze esters.
- Temperature control : Lower temperatures (~0–25°C) reduce nitro-group reduction risks, while higher temps (~80°C) accelerate condensation .
Q. How can contradictions in spectroscopic data during characterization be resolved?
Data discrepancies (e.g., unexpected NMR shifts) arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies include:
Q. How does the nitro group’s position on the pyridine ring affect reactivity compared to isomers?
The 5-nitro substituent on pyridine enhances electron-withdrawing effects, directing electrophilic substitution to the 3-position. Comparatively, 3- or 4-nitro isomers exhibit distinct regioselectivity in reactions like nucleophilic aromatic substitution . For example, 5-nitro derivatives are less prone to steric hindrance in cyclization reactions, enabling efficient formation of fused heterocycles (e.g., imidazo[1,2-a]pyridines) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Challenges include polymorphism, solvent inclusion, and twinning. Solutions involve:
Q. What mechanisms explain side reactions during synthesis, and how are they mitigated?
Common side reactions include nitro-group reduction or ester hydrolysis. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
